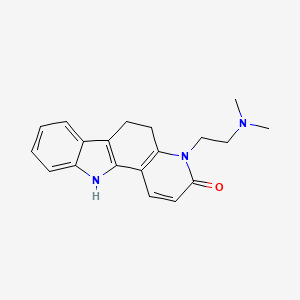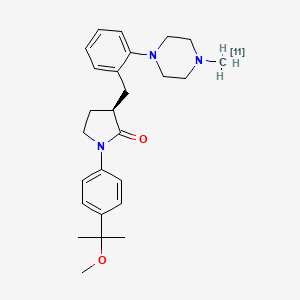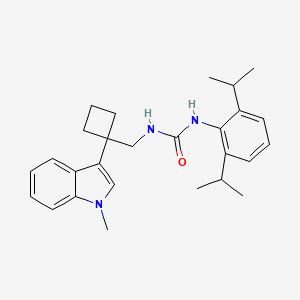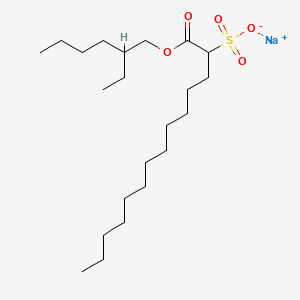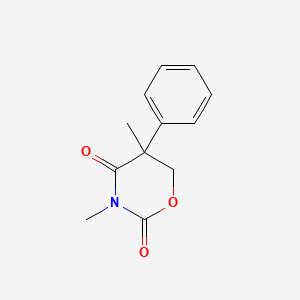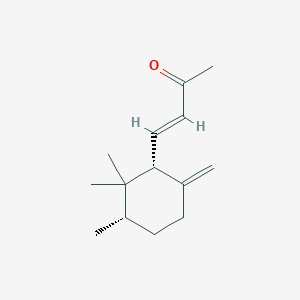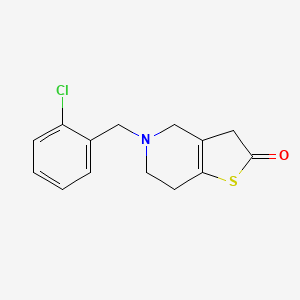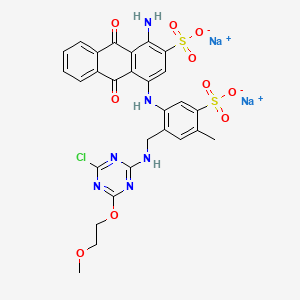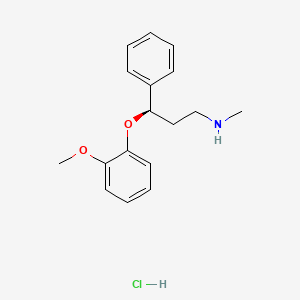
Nisoxetine hydrochloride, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nisoxetine hydrochloride, (+)-, also known as (±)-γ-(2-Methoxyphenoxy)-N-methyl-benzenepropanamine hydrochloride, is a potent and selective inhibitor of norepinephrine reuptake. Originally synthesized in the 1970s by Eli Lilly and Company, it was initially researched as a potential antidepressant. it currently has no clinical applications in humans and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nisoxetine hydrochloride is synthesized through a series of chemical reactions involving the phenoxyphenylpropylamine group. The synthesis begins with the reaction of 2-methoxyphenol with epichlorohydrin to form 2-methoxyphenoxypropanol. This intermediate is then reacted with N-methylbenzylamine under basic conditions to yield nisoxetine. The final step involves the conversion of nisoxetine to its hydrochloride salt form .
Industrial Production Methods
While specific industrial production methods for nisoxetine hydrochloride are not well-documented, the synthesis generally follows the same chemical routes as described above. The process involves large-scale chemical reactions, purification steps, and quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Nisoxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: Nisoxetine can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nisoxetine to its reduced forms.
Substitution: Nisoxetine can undergo substitution reactions, particularly at the phenoxy and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of nisoxetine, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
Nisoxetine hydrochloride is widely used in scientific research due to its selective inhibition of norepinephrine reuptake. Some of its key applications include:
Chemistry: Used as a standard selective norepinephrine reuptake inhibitor in various chemical assays and studies.
Biology: Employed in studies related to neurotransmitter transport and receptor binding.
Medicine: Investigated for its potential effects on obesity, energy balance, and local analgesia.
Mechanism of Action
Nisoxetine hydrochloride exerts its effects by selectively inhibiting the reuptake of norepinephrine into synapses. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter (NET) and blocks its function, preventing the reabsorption of norepinephrine into presynaptic neurons .
Comparison with Similar Compounds
Nisoxetine hydrochloride is unique due to its high selectivity for norepinephrine reuptake inhibition. Similar compounds include:
Fluoxetine hydrochloride: A selective serotonin reuptake inhibitor (SSRI) with different selectivity and applications.
Tomoxetine hydrochloride: Another norepinephrine reuptake inhibitor with similar properties but different chemical structure.
Duloxetine hydrochloride: A serotonin-norepinephrine reuptake inhibitor (SNRI) with broader reuptake inhibition.
These compounds share some pharmacological properties but differ in their selectivity, chemical structure, and specific applications.
Properties
CAS No. |
114446-53-6 |
|---|---|
Molecular Formula |
C17H22ClNO2 |
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(3R)-3-(2-methoxyphenoxy)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-18-13-12-15(14-8-4-3-5-9-14)20-17-11-7-6-10-16(17)19-2;/h3-11,15,18H,12-13H2,1-2H3;1H/t15-;/m1./s1 |
InChI Key |
LCEURBZEQJZUPV-XFULWGLBSA-N |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



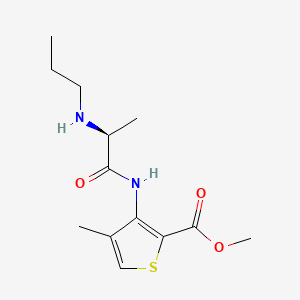
![hydrogen sulfate;6-methoxy-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3,4-dihydro-2H-quinolin-1-ium](/img/structure/B12777385.png)

